Bedaquiline, also known by its developmental code names TMC207 and R207910, is a diarylquinoline categorized as a novel oral antimycobacterial agent [, ]. This classification stems from its unique mechanism of action that targets the energy production process within mycobacteria, specifically the mycobacterial adenosine triphosphate (ATP) synthase [, ]. This distinct approach to combating mycobacterial infections makes Bedaquiline a valuable tool in scientific research, especially in exploring new strategies to combat drug-resistant tuberculosis (TB) [, ].
Bedaquiline is classified as a diarylquinoline and is specifically known for its role as an inhibitor of mycobacterial ATP synthase. It was developed by the pharmaceutical company Janssen Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2012 for use in combination therapy for adult patients with multidrug-resistant tuberculosis. The compound is available in various salt forms, including fumarate, citrate, phosphate, and tartrate .
The synthesis of bedaquiline has been the subject of extensive research. A notable method involves a cooperative bimetallic system that achieves high enantioselectivity (>99% ee) and diastereoselectivity (16:1 dr) through asymmetric synthesis. This method utilizes density functional theory to optimize conditions for the reaction, demonstrating potential for industrial application .
Another synthesis route includes the use of lithium diisopropylamide (LDA) under controlled conditions, where specific intermediates react to form bedaquiline. For instance, one approach involves the reaction of compound 5 with compound 6 under LDA conditions to yield bedaquiline with varying efficiencies depending on the reaction parameters .
Bedaquiline's molecular formula is . The compound features a complex structure characterized by multiple aromatic rings and a quinoline core. The presence of bromine in its structure contributes to its pharmacological activity.
Bedaquiline participates in various chemical reactions during its synthesis and degradation processes. Key reactions include:
Studies have identified several process-related impurities resulting from synthetic pathways, which can affect the efficacy and safety of the drug. Monitoring these impurities is critical in pharmaceutical manufacturing.
Bedaquiline exerts its therapeutic effects primarily by inhibiting mycobacterial ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis. This inhibition leads to a depletion of adenosine triphosphate levels within the bacteria, effectively halting their growth.
Bedaquiline exhibits several notable physical and chemical properties:
Bedaquiline's primary application is in treating multidrug-resistant tuberculosis as part of combination therapy regimens. Its unique mechanism has made it a critical component in combating this global health crisis.
Ongoing research focuses on:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2